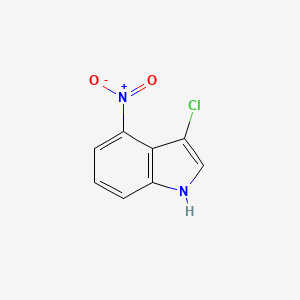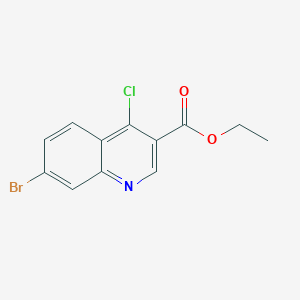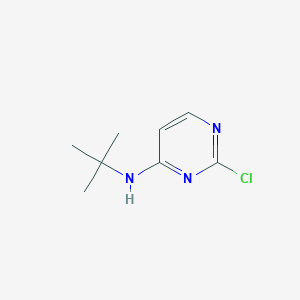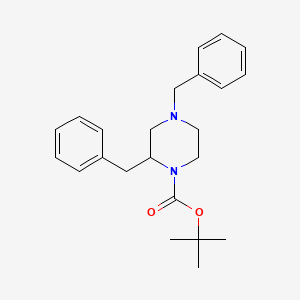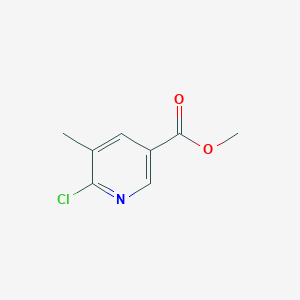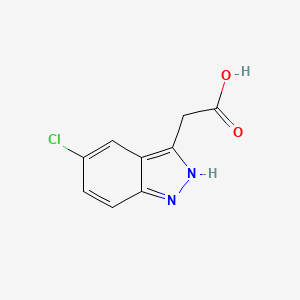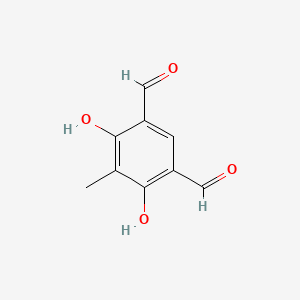
3-Chlor-6-(pyridin-4-yl)pyridazin
Übersicht
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyridazinring, der Teil der Struktur von „3-Chlor-6-(pyridin-4-yl)pyridazin“ ist, besitzt einzigartige physikalisch-chemische Eigenschaften. Diese Eigenschaften tragen zu einzigartigen Anwendungen in der molekularen Erkennung bei, die in der Arzneimittelforschung entscheidend ist . Die inhärente Polarität, geringe Hemmung von Cytochrom P450 und das Potenzial, die Interaktion eines Moleküls mit dem kardialen hERG-Kaliumkanal zu reduzieren, tragen in der Arzneimittelforschung und -entwicklung zusätzlichen Wert bei .
Pharmakologische Aktivitäten
Pyridazinon, ein Derivat von Pyridazin, hat sich als ein breites Spektrum an pharmakologischen Aktivitäten gezeigt . Dazu gehören antimikrobielle, antituberkulose, analgetische, entzündungshemmende, Cyclooxygenase-hemmende, antidiabetische, antihypertensive, antithrombotische, Antikrebs-, antimykotische, antidepressive–anxiolytische, antikonvulsive, bronchodilatatorische (bei Asthma) und antiallergische Aktivitäten .
Herz-Kreislauf-Medikamente
In der Vergangenheit wurde der Pyridazinon-Kern zunächst bei der Suche nach Herz-Kreislauf-Medikamenten eingesetzt .
Pflanzenschutzmittel
Pyridazinon wurde auch in Pflanzenschutzmitteln verwendet .
Molekülstruktur und Schwingungsfrequenzen
Die Molekülstruktur, Schwingungsfrequenzen und -intensitäten von Verbindungen wie „this compound“ können mit Hartree-Fock- und Dichtefunktionaltheorie-Methoden berechnet werden .
Syntheseweg
Der Syntheseweg von „this compound“ kann in verschiedenen chemischen Datenbanken gefunden werden .
Eigenschaften
IUPAC Name |
3-chloro-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNPROCZUOLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516727 | |
| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79472-17-6 | |
| Record name | 3-Chloro-6-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





